REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH2:9]1[CH2:13][O:12][CH2:11][CH2:10]1.CCCCCCC.[F:21][C:22]1[CH:23]=[C:24]([O:29]C)C=C[C:27]=1[F:28].CN(C)C=O>C1COCC1.O.C(O)(=O)C>[F:21][C:22]1[C:27]([F:28])=[CH:10][CH:9]=[C:13]([O:12][CH3:11])[C:23]=1[CH:24]=[O:29] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
THF n-heptane
|
Quantity
|
171 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCCCCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
27.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at −75° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 10 mins at −70° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
warming the temperature to 10° C
|
Type
|
EXTRACTION
|
Details
|
Extracted into diethyl ether (2×300 mL)
|
Type
|
WASH
|
Details
|
Combined extracts were washed with water (250 mL), aqueous hydrochloric acid (0.2 N, 400 mL) and brine (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a red/orange oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
was by recrystallisation from diethyl ether/petroleum ether 40–60
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |